Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a methylsulfonyl group
Scientific Research Applications
Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate typically involves multiple steps. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO and a solvent such as 1,4-dioxane . This reaction forms the azetidine ring, which is then further functionalized to introduce the piperidine ring and the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the azetidine ring could yield various amine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine and azetidine rings may play a role in binding to these targets, while the methylsulfonyl group could be involved in specific chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring and have similar reactivity.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine-1-carboxylate, have similar structural features.
Sulfone derivatives: Compounds containing a sulfone group, such as methylsulfonyl derivatives, have similar chemical properties.
Uniqueness
Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is unique due to the combination of its structural features. The presence of both the azetidine and piperidine rings, along with the methylsulfonyl group, gives it distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5S/c1-3-21-13(18)15-6-4-11(5-7-15)14-12(17)10-8-16(9-10)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYMIARQHULID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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